molecular formula C17H13ClFNO2S2 B2458974 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide CAS No. 2097900-87-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide

Cat. No.: B2458974
CAS No.: 2097900-87-1
M. Wt: 381.86
InChI Key: YEBGNSFVQFQBNT-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide is a compound with a unique structure that combines a bithiophene moiety with a benzamide group

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S2/c18-12-8-10(19)3-4-11(12)17(22)20-9-13(21)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBGNSFVQFQBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=C(C=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Group: The final step involves the coupling of the bithiophene-hydroxyethyl intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bithiophene moiety can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced bithiophene derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich sites, while the benzamide group can form hydrogen bonds with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide
  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methoxybenzamide
  • N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a bithiophene unit, which enhances its electronic properties, alongside a chloro and fluorine substituent on a benzamide structure. This unique combination of functional groups contributes to its reactivity and biological activity.

  • Molecular Formula : C₁₄H₁₃ClFNO₂S₂
  • Molecular Weight : Approximately 335.45 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bithiophene Core : Achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of Hydroxyethyl Group : Reaction with an appropriate hydroxyethylating agent under basic conditions.
  • Amide Bond Formation : Reaction with 2-chloro-4-fluorobenzoyl chloride in the presence of a base.

Preliminary studies suggest that this compound may interact with specific biological targets, such as proteins involved in disease processes. The bithiophene moiety allows for π–π stacking interactions with biological molecules, while the hydroxyethyl and benzamide groups facilitate hydrogen bonding.

In Vitro Studies

Research has indicated that compounds with similar structures demonstrate various biological activities:

  • Antitumor Activity : Compounds structurally related to this compound have shown effectiveness against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Similar benzamide derivatives have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

Case Studies

  • Anticancer Properties :
    • A study highlighted the effectiveness of benzamide derivatives in inhibiting cell growth in various cancer types, including breast and lung cancers. The mechanism involved downregulation of key proteins associated with tumor growth .
  • Protein Interaction Studies :
    • Interaction studies using surface plasmon resonance revealed that this compound binds effectively to target proteins implicated in inflammatory responses, suggesting potential therapeutic applications in treating autoimmune diseases.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntitumor effectsProtein binding and enzyme inhibition
Benzamide RibosideInhibits DHFRReduces NADP/NADPH levels
4-Chloro-benzamide DerivativesModerate to high kinase inhibitionRET kinase inhibition

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide?

The synthesis involves multi-step reactions. Key steps include:

  • Bithiophene Core Formation : Lawesson’s reagent or thionation reactions are used to synthesize 5-N,N-dialkylamino-2,2´-bithiophene derivatives, followed by cyclization via intramolecular nucleophilic attack .
  • Functionalization : Coupling the bithiophene moiety with 2-chloro-4-fluorobenzamide precursors. This may involve nucleophilic substitution or amidation reactions under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Hydroxyethyl Linker : The 2-hydroxyethyl group can be introduced via epoxide ring-opening or aldehyde reduction, requiring precise control of stoichiometry and reaction time to avoid side products .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield
Bithiophene synthesisLawesson’s reagent, THF, 60°C, 12h65–75%
AmidationSOCl₂, DMF, DCM, 0–20°C, 4h80–85%

Q. How can structural characterization challenges (e.g., regioselectivity) be addressed for this compound?

  • NMR Analysis : ¹H and ¹³C NMR are critical for confirming the bithiophene regiochemistry and benzamide substitution pattern. For example, the 5-position proton in the bithiophene moiety typically resonates at δ 7.05–7.11 ppm (multiplet), while the hydroxyethyl group shows a broad peak at δ 4.5–5.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can resolve molecular ion peaks and fragmentation patterns, especially for distinguishing isomers .
  • X-ray Crystallography : Single-crystal analysis is recommended for unambiguous confirmation of regiochemistry in the bithiophene core .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s antibacterial potential?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include DMSO as a negative control and known inhibitors (e.g., ciprofloxacin) as positive controls .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction at sub-MIC concentrations (e.g., 1/4x MIC) .
  • Time-Kill Assays : Assess bactericidal kinetics at 2x and 4x MIC over 24 hours, with CFU counts at 4h, 8h, and 24h intervals .

Advanced Research Questions

Q. How can regioselectivity in bithiophene functionalization be controlled during synthesis?

  • Electrophilic Substitution : Vilsmeier-Haack formylation selectively targets the electron-rich 4-position adjacent to the N,N-dialkylamino group due to directing effects .
  • Organolithium Strategies : Deprotonation with n-BuLi occurs at the 5´-position of the bithiophene (most acidic proton, δ 7.05–7.11 ppm), enabling site-specific formylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while non-polar solvents favor radical pathways, leading to mixed products .

Q. Data on Selectivity :

MethodProduct SelectivityYield
Vilsmeier-Haack4-formyl derivative70%
n-BuLi/DMF5´-formyl derivative65%

Q. What mechanistic insights explain the antibacterial activity of this compound against MRSA?

  • Target Engagement : Analogous hydroxybiphenylamide inhibitors disrupt GroEL/ES chaperone systems, impairing protein folding in S. aureus .
  • Membrane Permeabilization : The chloro-fluorobenzamide moiety may enhance lipophilicity, promoting cell wall penetration. Electrostatic interactions with membrane phospholipids can be validated via zeta potential measurements .
  • Resistance Mitigation : Time-kill assays show concentration-dependent bactericidal effects (e.g., 4x MIC reduces CFU by 5.3 log10 units at 24h), suggesting low propensity for resistance development .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Chloro vs. Fluoro : Chlorine at the 2-position enhances electrophilic reactivity, improving target binding. Fluorine at the 4-position reduces metabolic degradation via steric shielding .
  • Hydroxyethyl vs. Methoxy : The hydroxyethyl group improves solubility and hydrogen-bonding capacity, critical for biofilm penetration. Methoxy derivatives show reduced activity due to decreased polarity .

Q. SAR Data :

DerivativeMIC (μg/mL) vs. MRSALogP
2-Cl,4-F1.253.2
2-F,4-Cl5.02.8
2-OCH₃>201.9

Q. How can contradictory data on synthetic yields be resolved?

  • Reagent Purity : Impurities in sulfuryl chloride (e.g., residual HCl) can reduce amidation yields. Distillation or molecular sieves improve reagent quality .
  • Temperature Gradients : Reactions at 50°C may favor side products (e.g., over-chlorination). Stepwise cooling (e.g., 50°C → 20°C) optimizes selectivity .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Stille-type reactions, reducing byproduct formation .

Q. What computational tools aid in predicting this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal: 2–4), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate interactions with GroEL/ES using GROMACS to identify critical binding residues (e.g., hydrophobic pockets) .
  • DFT Calculations : Assess electron density distribution in the bithiophene core to predict regioselectivity in electrophilic reactions .

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